4-Bromo-2-methoxy-5-sulfamoylbenzoic acid

Description

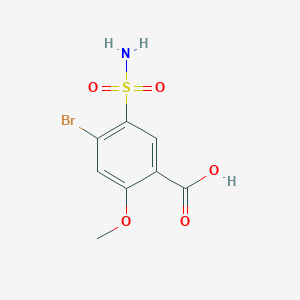

Chemical Structure and Properties 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid (CAS: 72135-37-6) is a substituted benzoic acid derivative with molecular weight 310.12 and a purity of 95% . Its structure features a bromine atom at the 4-position, a methoxy group at the 2-position, and a sulfamoyl group (-SO₂NH₂) at the 5-position. The compound is discontinued by suppliers like Fluorochem, limiting its availability for research .

Properties

IUPAC Name |

4-bromo-2-methoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMUHUHXQQFRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid typically involves the following steps:

Methoxylation: The methoxy group can be introduced by reacting the brominated benzoic acid with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Sulfamoylation: The sulfamoyl group is introduced by reacting the methoxylated compound with sulfamoyl chloride (SO2Cl2) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment.

Methoxylation: Conducted in large reactors with methanol and a base.

Sulfamoylation: Using sulfamoyl chloride in the presence of a base, ensuring proper handling and disposal of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfamoyl group can undergo reduction to form different derivatives.

Hydrolysis: The ester bond in the methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Formation of substituted benzoic acid derivatives.

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced sulfamoyl derivatives.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

- Antibacterial Activity : As a sulfonamide derivative, 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid exhibits antibacterial properties by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. This mechanism is similar to other sulfonamides that have been widely used as antibiotics.

- Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.

- Antitumor Activity : Research indicates that derivatives of sulfonamides may possess anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth .

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create novel compounds with tailored properties for specific applications .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study on the synthesis of methyl 5-sulfamoyl-benzoates indicated that modifications to the benzenesulfonamide ring could lead to compounds with high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in tumors. This suggests potential use in cancer therapeutics .

- Research on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid explored their relationship with antielectroshock activity, indicating possible neurological applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs based on substituent patterns, molecular weight, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight | Key Functional Differences |

|---|---|---|---|---|

| 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid | 72135-37-6 | Br (4), OMe (2), SO₂NH₂ (5) | 310.12 | Sulfamoyl group enhances polarity |

| 5-Bromo-2-methoxybenzoic acid | 2476-35-9 | Br (5), OMe (2), COOH (1) | 231.05 | Lacks sulfamoyl; lower molecular weight |

| 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9 | Br (5), OMe (4), NH₂ (2) | Not reported | Amino group vs. sulfamoyl; altered reactivity |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 | Br (4), F (2), Me (5) | Not reported | Fluoro and methyl substituents; less polar |

| 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | Not reported | Br (2), OMe (4), OBn (5) | Not reported | Benzyloxy adds lipophilicity |

Functional Group Impact on Properties

Sulfamoyl Group vs. Carboxylic Acid (5-Bromo-2-methoxybenzoic acid) :

The sulfamoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the carboxylic acid group in 5-bromo-2-methoxybenzoic acid (CAS 2476-35-9). This difference likely enhances aqueous solubility and alters biological interactions, such as binding to enzymes like carbonic anhydrase .

Sulfamoyl vs. DFT studies on similar amino-substituted benzoic acids suggest that tautomerism and electronic distribution differ significantly, impacting reactivity and molecular orbital properties .

The methyl group introduces steric hindrance, which may affect binding in biological systems .

Benzyloxy Group (5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid) : The benzyloxy substituent adds aromatic bulk and lipophilicity, which could improve pharmacokinetic properties like absorption but reduce solubility in aqueous media. This contrasts with the sulfamoyl group’s polar nature .

Biological Activity

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is a sulfonamide derivative characterized by its unique structural features, including a bromine atom, a methoxy group, and a sulfamoyl group attached to a benzoic acid backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrNO₅S, with a CAS number of 72135-37-6. The presence of the sulfonamide functional group is crucial for its biological activity, as sulfonamides are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, which is essential for bacterial survival. This inhibition disrupts folate synthesis, leading to bacterial cell death.

- Signal Transduction Interference : It may interfere with cellular signaling pathways that regulate processes such as inflammation and cell proliferation.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it effectively inhibits the growth of various bacterial strains, similar to other sulfonamide compounds. The compound's interaction with dihydropteroate synthase is pivotal in this regard.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The inhibition of specific enzymes involved in inflammatory pathways could lead to reduced inflammation in various biological contexts.

Antitumor Activity

Preliminary findings indicate that this compound may induce apoptosis in cancer cell lines. For instance, analogs of this compound have shown significant increases in apoptotic markers in MDA-MB-231 breast cancer cells, demonstrating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-5-sulfamoylbenzoic acid | Lacks bromine substituent | More hydrophilic due to absence of bromine |

| 4-Amino-2-methoxybenzenesulfonamide | Contains amino group instead of bromine | Exhibits different antibacterial properties |

| 4-Chloro-2-methoxybenzenesulfonamide | Chlorine substituent instead of bromine | Varies in reactivity due to electronegativity |

This table illustrates how structural variations among related compounds influence their biological activities and chemical reactivities.

Case Studies and Research Findings

- Antibacterial Studies : In vitro studies have demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The compound's IC50 values indicate potent antibacterial activity comparable to established sulfonamide drugs.

- Apoptosis Induction : A study focusing on MDA-MB-231 cell lines revealed that treatment with certain derivatives led to a marked increase in annexin V-FITC positive cells, indicating enhanced apoptosis rates compared to control groups .

- Enzyme Inhibition Mechanism : Research has detailed the binding interactions between this compound and dihydropteroate synthase, elucidating the structural basis for its inhibitory effects on this enzyme.

Q & A

Q. What established synthetic routes are available for preparing 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, bromination and sulfamoylation can be achieved via electrophilic substitution reactions. Key steps include:

- Bromination : Using brominating agents (e.g., Br₂ or NBS) under controlled conditions to ensure regioselectivity at the 4-position.

- Sulfamoylation : Introducing the sulfamoyl group (-SO₂NH₂) via reaction with sulfamoyl chloride or generated in situ from chlorosulfonic acid and ammonia.

- Methoxy Group Retention : Protecting the 2-methoxy group during reactions to prevent demethylation.

Analytical Techniques : - 1H/13C NMR : To confirm substitution patterns (e.g., chemical shifts for bromo, methoxy, and sulfamoyl groups) .

- Mass Spectrometry (MS) : For molecular weight verification .

- HPLC/TLC : To monitor reaction progress and purity (>97% by HPLC) .

Q. What stability considerations and storage conditions are recommended for sulfamoyl-containing benzoic acid derivatives?

- Methodological Answer : Sulfamoyl groups are sensitive to hydrolysis, particularly under acidic or alkaline conditions. Recommended practices include:

- Storage : In airtight containers under inert gas (N₂/Ar) at 0–6°C to minimize degradation .

- Handling : Use anhydrous solvents and avoid prolonged exposure to moisture. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf-life .

Advanced Research Questions

Q. How can researchers optimize the sulfamoylation step to improve yield and purity of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance sulfamoyl chloride reactivity .

- Temperature Control : Reactions at 0–5°C reduce side products (e.g., over-sulfonation) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity. Yields >80% are achievable with optimized stoichiometry .

Q. How do structural modifications (e.g., bromo vs. chloro substituents) on the benzoic acid scaffold influence biological activity?

- Methodological Answer : Comparative studies on analogs (e.g., 5-chloro vs. 5-bromo derivatives) reveal:

- Receptor Binding : Bromo-substituted analogs show higher affinity for dopamine D2 receptors due to enhanced lipophilicity and steric effects .

- Biological Assays : In vitro screening against Gram-positive bacteria (e.g., S. aureus) demonstrates that bromo derivatives exhibit superior MIC values (2–4 µg/mL) compared to chloro analogs .

Key Tools : Molecular docking simulations and Hammett substituent constants (σ) can predict activity trends .

Q. How can researchers resolve contradictory data in biological activity assays for derivatives of this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%) .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to validate potency .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.